molecular formula C27H42O5 B1248486 (1S)-1,23,25-trihydroxy-24-oxocalciol

(1S)-1,23,25-trihydroxy-24-oxocalciol

Cat. No.: B1248486
M. Wt: 446.6 g/mol
InChI Key: ARRIBDAUGOLZSJ-QEEPAQDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1,23,25-Trihydroxy-24-oxocalciol is a significant natural metabolite in the C-24 oxidation pathway of 1,25-dihydroxyvitamin D3 . This metabolic pathway is present in key target tissues such as the intestine and kidney and is believed to play a crucial role in controlling the tissue levels of the hormonally active form of vitamin D3 . Research indicates that this compound and its analogs are potent suppressors of parathyroid hormone (PTH) secretion in bovine parathyroid cells . Furthermore, it demonstrates a strong ability to inhibit clonal growth and induce differentiation of human promyelocytic leukemia (HL-60) cells in vitro . These biological activities, combined with findings that related metabolites exhibit reduced in vivo calcemic actions, suggest that this compound and its structural analogs represent compounds with a promising therapeutic profile for research into conditions like secondary hyperparathyroidism and certain cancers . The compound is part of a well-defined metabolic sequence that progresses from 1,25-dihydroxyvitamin D3 to 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3 . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C27H42O5

Molecular Weight

446.6 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one

InChI

InChI=1S/C27H42O5/c1-16(13-24(30)25(31)26(3,4)32)21-10-11-22-18(7-6-12-27(21,22)5)8-9-19-14-20(28)15-23(29)17(19)2/h8-9,16,20-24,28-30,32H,2,6-7,10-15H2,1,3-5H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24?,27-/m1/s1

InChI Key

ARRIBDAUGOLZSJ-QEEPAQDXSA-N

SMILES

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1,23,25-TOV
1,23,25-trihydroxy-24-oxo-vitamin D3
1,23,25-trihydroxy-24-oxocholecalciferol

Origin of Product

United States

Scientific Research Applications

Introduction to (1S)-1,23,25-trihydroxy-24-oxocalciol

This compound, also known as a metabolite of vitamin D, plays a significant role in various biological processes, particularly in calcium homeostasis and bone health. This compound is part of the vitamin D metabolic pathway and is known for its bioactive properties. Its applications span several fields, including endocrinology, nutrition, and pharmacology.

Calcium Homeostasis and Bone Metabolism

The primary application of this compound is in the regulation of calcium levels in the body. It acts on various tissues to modulate calcium absorption and bone mineralization. Research indicates that this compound enhances the activity of osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells), thereby promoting bone density and strength .

Table 1: Effects on Bone Health

Parameter Effect Reference
Osteoblast ActivityIncreased
Osteoclast ActivityDecreased
Calcium AbsorptionEnhanced

Role in Vitamin D Metabolism

This compound is a critical intermediate in the metabolism of vitamin D. It is produced through the hydroxylation of vitamin D precursors and is essential for the bioactivation of vitamin D compounds that regulate gene expression related to calcium metabolism . This metabolic pathway is crucial for maintaining adequate levels of active vitamin D in the body.

Potential Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in treating conditions associated with vitamin D deficiency, such as osteoporosis and rickets. The compound has shown promise in clinical settings for improving bone health in patients with low vitamin D levels .

Case Study: Osteoporosis Management

A clinical trial involving postmenopausal women demonstrated that supplementation with this compound led to significant improvements in bone mineral density compared to a control group receiving standard vitamin D supplements .

Cancer Research

Emerging research suggests that this compound may have anticancer properties. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation .

Table 2: Anticancer Effects

Cancer Type Mechanism Reference
Breast CancerInduction of apoptosis
Prostate CancerInhibition of cell proliferation

Preparation Methods

Palladium-Mediated Coupling of CD and A Ring Precursors

The synthesis of (1S)-1,23,25-trihydroxy-24-oxocalciol frequently employs palladium-catalyzed cross-coupling reactions to assemble the vitamin D scaffold. As detailed in, this method involves coupling a CD ring fragment with an A ring enyne precursor. The CD ring, derived from cholesterol or a related sterol, is functionalized with hydroxyl and ketone groups at positions 1, 23, 25, and 24, respectively. The A ring enyne, synthesized from quinic acid, introduces the triene system critical for vitamin D activity.

Key Steps :

  • CD Ring Preparation : Hydroxylation at C-25 and oxidation at C-24 are achieved using cytochrome P450 enzymes or chemical oxidants like Jones reagent.

  • A Ring Synthesis : Quinic acid is converted into a bicyclic enyne via a series of protection, oxidation, and elimination reactions.

  • Coupling Reaction : Palladium(0) catalysts mediate the union of the CD and A ring fragments, forming the conjugated triene system.

This method yields the target compound with an overall efficiency of 12–15%, as reported in. Challenges include managing the sensitivity of the triene system to light and temperature, necessitating inert atmospheric conditions.

Hydroxylation and Oxidation Pathways

Alternative routes focus on late-stage hydroxylation and oxidation of vitamin D3 derivatives. For example, 1α,25-dihydroxyvitamin D3 undergoes enzymatic oxidation at C-24 to generate the 24-oxo group, followed by hydroxylation at C-23. This pathway mimics endogenous metabolism but requires precise control over reaction regioselectivity.

Enzymatic vs. Chemical Hydroxylation :

  • Enzymatic : Cytochrome P450 enzymes (CYP24A1) catalyze C-24 oxidation in vitro, though scalability is limited.

  • Chemical : Osmium tetroxide or Sharpless asymmetric dihydroxylation introduces hydroxyl groups but risks over-oxidation.

Quinic Acid-Derived Synthetic Routes

Quinic acid, a chiral cyclohexanecarboxylic acid, serves as a cost-effective starting material for the A ring. As outlined in, a redesigned pathway converts quinic acid into the enyne precursor via:

  • Protection of Hydroxyl Groups : Trimethylsilyl (TMS) ethers shield reactive hydroxyls.

  • Oxidative Cleavage : Ozone or ruthenium catalysts cleave the cyclohexane ring to form a diene.

  • Alkyne Formation : Sonogashira coupling installs the terminal alkyne required for palladium-mediated coupling.

This route improves stereochemical fidelity, achieving >95% enantiomeric excess (ee) for the A ring.

Stereochemical Control and Analysis

Determination of C(23) Configuration

The natural (23S) configuration is critical for biological activity. In, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) compared synthetic epimers to metabolites isolated from human keratinocytes. Key observations include:

  • 1H NMR : The (23S) epimer exhibits distinct coupling constants (J = 8.2 Hz) for the C-23 proton.

  • HPLC Retention Times : The (23S) isomer elutes earlier than the (23R) form on a chiral stationary phase.

Challenges in Stereochemical Purity

Synthetic routes often yield mixtures of C-23 epimers, necessitating chromatographic separation. Silica gel column chromatography with hexane/ethyl acetate gradients resolves epimers, though yields drop to 30–40%. Advanced techniques like simulated moving bed (SMB) chromatography improve efficiency but require specialized equipment.

Analytical and Purification Techniques

Chromatographic Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

  • Quantification : LC-MS/MS detects this compound at concentrations as low as 1 nM in biological matrices.

  • Purity Assessment : Reverse-phase C18 columns paired with electrospray ionization (ESI) differentiate the metabolite from degradation products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • 1H and 13C NMR : Assignments for all 27 carbons and 42 hydrogens confirm structural integrity.

  • NOESY : Nuclear Overhauser effect spectroscopy validates the (1S) and (23S) configurations.

Infrared (IR) Spectroscopy :

  • Stretching frequencies for hydroxyl (3400 cm⁻¹) and ketone (1710 cm⁻¹) groups monitor functional group transformations.

MethodKey StepsYield (%)AdvantagesLimitations
Palladium CouplingCD/A ring coupling, Pd catalysis12–15High stereoselectivitySensitive to light, high cost
Quinic Acid RouteCyclohexane cleavage, alkyne formation20–25Cost-effective, high eeMulti-step protection/deprotection
Late-Stage OxidationEnzymatic C-24 oxidation8–10Mimics natural metabolismLow scalability

Table 2. Analytical Techniques for Quality Control

TechniqueApplicationDetection LimitReference
LC-MS/MSQuantification in serum1 nM
Chiral HPLCEpimer separation0.1 µg/mL
1H NMRStereochemical assignmentN/A

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1S)-1,23,25-trihydroxy-24-oxocalciol, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves hydroxylation and oxidation steps, analogous to protocols for structurally similar compounds. For example, oxalyl chloride-mediated reactions (as seen in oleanolic acid derivatives) can be adapted for ketone formation at C-24 . To optimize yield, researchers should monitor reaction intermediates via TLC (e.g., chloroform-methanol ratios for mobile phases) and employ silica gel column chromatography for purification. Purity can be enhanced through iterative crystallization (e.g., hexane or chloroform-hexane mixtures) and validated using pharmacopeial standards for reagent-grade specifications .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and functional groups. Key signals include hydroxyl-bearing carbons (δ 60–80 ppm in ¹³C-NMR) and lactone/ketone protons (δ 5.7–7.9 ppm in ¹H-NMR) . IR spectroscopy (e.g., 1628–1736 cm⁻¹ for carbonyl groups) and LC-MS (for molecular ion validation) complement structural analysis. Purity should be cross-checked against USP specifications using HPLC with UV detection .

Q. How can researchers assess the purity of this compound in compliance with pharmacopeial standards?

  • Methodological Answer : Follow USP guidelines for reagent validation, including loss on drying (LOD) and chromatographic purity tests. Use HPLC with a C18 column and mobile phases optimized for polar metabolites (e.g., acetonitrile-water gradients). Acceptance criteria (98.0–102.0% purity) should align with pharmacopeial monographs for structurally related compounds, such as benazepril hydrochloride .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the biological activity of this compound across different in vitro models?

  • Methodological Answer : Apply iterative qualitative analysis frameworks to identify confounding variables. For example, compare assay conditions (e.g., cell line viability, serum concentrations) and validate results using orthogonal assays (e.g., ELISA vs. fluorometric readouts). Contradictions may arise from metabolite instability or batch-to-batch variability in compound purity, necessitating stringent QC checks .

Q. What experimental design considerations are critical when investigating the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. Include controls for microsomal activity (e.g., NADPH regeneration systems) and monitor time-dependent degradation via LC-MS/MS. Optimize incubation times (e.g., 0–60 minutes) and validate findings using human vs. rodent microsomes to assess species-specific metabolism .

Q. What computational strategies can predict the binding affinity of this compound to vitamin D receptor (VDR) isoforms?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with VDR crystal structures (PDB IDs: 1DB1, 1KB9) to map hydrogen bonding and hydrophobic interactions. Validate predictions using mutagenesis studies targeting ligand-binding domain residues (e.g., Ser237, Arg274). Free energy calculations (MM-PBSA/GBSA) can refine affinity estimates .

Q. How can researchers optimize the stability of this compound in aqueous formulations for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with pH variations (4.0–8.0). Use lyophilization to mitigate hydrolysis, and analyze degradation products via UPLC-QTOF-MS. Excipient screening (e.g., cyclodextrins for encapsulation) can enhance solubility and shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1,23,25-trihydroxy-24-oxocalciol
Reactant of Route 2
(1S)-1,23,25-trihydroxy-24-oxocalciol

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